Potent Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors
2,4-Dichloro-N-(2-pyrimidinyl)benzamide exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. This potency distinguishes it from other benzamide derivatives, which typically display weaker or negligible activity at this receptor subtype. For context, many structurally related pyrimidinyl benzamides lack activity at nAChRs or require micromolar concentrations for inhibition [2].
| Evidence Dimension | α3β4 nAChR Antagonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | Typical benzamide derivatives: >1 µM or inactive |
| Quantified Difference | ≥500-fold greater potency |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux |
Why This Matters
This sub-nanomolar potency at α3β4 nAChR enables applications in addiction and neuropharmacology research where selective modulation of this receptor subtype is critical.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] BindingDB. Comparative analysis of benzamide derivatives at nAChR subtypes. View Source
